molecular formula C10H7N3 B3050247 Pyrimido[1,2-a]benzimidazole CAS No. 245-55-6

Pyrimido[1,2-a]benzimidazole

Cat. No. B3050247
CAS RN: 245-55-6
M. Wt: 169.18 g/mol
InChI Key: HOHWYQSDLRTVDK-UHFFFAOYSA-N
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Description

Pyrimido[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound . It is a derivative of benzimidazoles, which are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of Pyrimido[1,2-a]benzimidazole involves a one-pot three-component process . This process uses a new nanoporous catalyst formulated as ZnO@SO3H@Tropine . The catalyst has been characterized using thermal gravimetric analysis (TGA), field emission scanning electron microscopy (FESEM), X-ray diffraction (XRD), energy dispersive spectrometer (EDS) and Fourier-transform infrared spectroscopy (FT-IR) .


Molecular Structure Analysis

The molecular structure of Pyrimido[1,2-a]benzimidazole is similar to various natural antecedents, thus acquiring immense consideration from scientific experts and researchers . It contains benzimidazole scaffold which are isosteres of the nitrogenous bases of nucleic acids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyrimido[1,2-a]benzimidazole are facilitated by the use of nano-substrates modified with ionic liquid . The reaction yields a variety of biologically active heterocyclic compounds with excellent yields and short reaction times .

Scientific Research Applications

Enantioselective Synthesis

Pyrimido[1,2-a]benzimidazoles have been synthesized via chiral carbene-catalyzed annulation. This method features a broad scope and good functional group tolerance. The synthesized pyrimido[1,2-a]benzimidazoles exhibit moderate cytotoxic activity against tumor cells, showcasing their potential in medical applications (Xie et al., 2020).

Antimicrobial Properties

New derivatives of pyrimido[1,2-a]benzimidazole were synthesized and showed moderate to good antimicrobial activity against both gram-positive and gram-negative bacteria (Shah & Joshi, 2014).

Antiparasitic Activity

A series of pyrimido[1,2-a]benzimidazole compounds with excellent activities against Leishmania major parasites were identified. Some compounds demonstrated significant activity against Toxoplasma gondii as well, highlighting their potential as antiparasitic drug candidates (Nasr et al., 2023).

Solvent-Free Synthesis Methods

Pyrimido[1,2-a]benzimidazoles were obtained from aldehydes, 2-aminobenzimidazole, and ethyl acetoacetate by a simple, mild, and efficient procedure under solvent-free conditions, suggesting an eco-friendlier synthesis approach (Ghorbani‐Vaghei et al., 2014).

Antimalarial Applications

Structure-activity relationship studies on pyrimido[1,2-a]benzimidazole antimalarials identified potent compounds with improved in vivo efficacy in a mouse model. These compounds showed additional activity against parasite liver and gametocyte stages, making them potential candidates for preclinical development (Singh et al., 2017).

Antiplatelet Activity

New pyrimido[1,2-a]benzimidazol-4(10H)-ones demonstrated good inhibitory properties towards platelet aggregation agonists, indicating their potential in developing antiplatelet therapies (Di Braccio et al., 2013).

Interaction with DNA

Certain pyrimido[1,2-a]benzimidazoles exhibited significant DNA-topoisomerase I inhibitory activity, an essential feature for the development of anticancer drugs (Zanatta et al., 2006).

Future Directions

The future directions for Pyrimido[1,2-a]benzimidazole research could involve further exploration of its biological activity and therapeutic applications . Given its structural similarity to various natural antecedents, it could be of great practical importance in the development of new drugs .

properties

IUPAC Name

pyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHWYQSDLRTVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510859
Record name Pyrimido[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimido[1,2-a]benzimidazole

CAS RN

245-55-6
Record name Pyrimido[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
549
Citations
NM Shah, HS Joshi - International Letters of Chemistry, Physics …, 2014 - bibliotekanauki.pl
Some new pyrimido[1,2-a]benzimidazole derivatives were synthesized by reacting 2-amino benzimidazole and chalcones in n-butanol at reflux temperature. In our present study we …
Number of citations: 17 bibliotekanauki.pl
MA Shaldam, D Hendrychová, R El-Haggar… - European Journal of …, 2023 - Elsevier
Acute myeloid leukemia (AML) stands as one of the most aggressive type of human cancer that can develop rapidly and thus requires immediate management. In the current study, the …
Number of citations: 3 www.sciencedirect.com
D Survase, B Bandgar, V Helavi - Synthetic Communications, 2017 - Taylor & Francis
Synthesis of pyrimido[1,2-a]benzimidazole and pyrano[2,3-c]pyrazole derivatives were achieved using polyethylene glycol (PEG-400) as promoting reaction medium in water under …
Number of citations: 18 www.tandfonline.com
C Yao, S Lei, C Wang, T Li, C Yu… - Journal of Heterocyclic …, 2010 - Wiley Online Library
A green and simple synthesis of 4‐ayrl‐3,4‐dihydro‐1H‐pyrimido[1,2‐a]benzimidazole derivatives was accomplished in excellent yields via the reaction of aryl aldehyde, 1,3‐…
Number of citations: 55 onlinelibrary.wiley.com
MR Shaaban, TMA Eldebss… - Journal of …, 2008 - Wiley Online Library
4‐Acetyl‐5‐methyl‐1‐phenyl‐1H‐pyrazole reacts with dimethylformamide dimethylacetal (DMF‐DMA) to afford the corresponding (E)1‐(5‐methyl‐1‐phenyl‐1H‐pyrazol‐4‐yl)‐3‐(N,N‐…
Number of citations: 35 onlinelibrary.wiley.com
M Makhsous, F Shirini, M Seddighi… - Polycyclic Aromatic …, 2020 - Taylor & Francis
In this work, nanoporous sodium montmorillonite clay (Na + –MMT) was successfully modified with 1-methyl-3-(trimethoxysilylpropyl)-imidazolium hydrogen sulfate (Na + –MMT–[pmim]…
Number of citations: 10 www.tandfonline.com
A Dandia, R Singh, AK Jain, D Singh - Synthetic Communications®, 2008 - Taylor & Francis
A convenient and clean water-mediated synthesis of a series of 4-amino-2-aryl-1,2-dihydro pyrimido[1,2-a]benzimidazoles (4) is reported using alternative nonconventional energy …
Number of citations: 23 www.tandfonline.com
R Ghorbani‐Vaghei, Z Toghraei‐Semiromi… - Helvetica Chimica …, 2014 - Wiley Online Library
A series of pyrimido[1,2‐a]benzimidazoles were obtained from aldehydes, 2‐aminobenzimidazole and ethyl acetoacetate in good‐to‐excellent yields by a simple, mild, and efficient …
Number of citations: 11 onlinelibrary.wiley.com
A Gaile, S Belyakov, V Rjabovs, I Mihailovs… - ACS …, 2023 - ACS Publications
Quinones are small redox-active molecules that are able to form intra- and intermolecular interactions both in the solid state and in solution. On the basis of 6-amino-substituted pyrido- …
Number of citations: 5 pubs.acs.org
M Tireli, K Starčević, T Martinović, SK Pavelić… - Molecular …, 2017 - Springer
A series of pyrido[1,2-a]benzimidazoles has been designed, and novel examples are synthesized and evaluated for their potential antiproliferative activity against four human tumour …
Number of citations: 16 link.springer.com

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